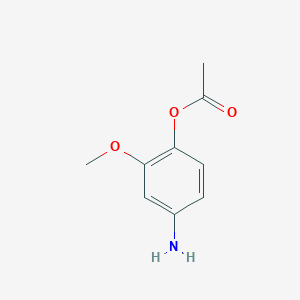
4-amino-2-methoxyphenyl acetate
概要
説明
4-amino-2-methoxyphenyl acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of aniline, featuring both acetoxy and methoxy functional groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-methoxyphenyl acetate typically involves the acetylation of 3-methoxyaniline. One common method is to react 3-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions: 4-amino-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxy-3-methoxyaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
4-amino-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.
作用機序
The mechanism of action of 4-amino-2-methoxyphenyl acetate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and form 3-methoxyaniline, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other proteins.
類似化合物との比較
4-Acetoxy-3-methoxystyrene: Similar in structure but with a vinyl group instead of an amino group.
3-Methoxyaniline: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-methoxyaniline: Similar but with a hydroxyl group instead of an acetoxy group.
Uniqueness: 4-amino-2-methoxyphenyl acetate is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
(4-amino-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 |
InChIキー |
MPDOIIJUXYHTJH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)N)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













